![molecular formula C13H25NO4 B1370280 2-[(Tert-butoxycarbonyl)amino]octanoic acid CAS No. 14676-00-7](/img/structure/B1370280.png)
2-[(Tert-butoxycarbonyl)amino]octanoic acid
Overview
Description
“2-[(Tert-butoxycarbonyl)amino]octanoic acid” is a derivative of octanoic acid where an amino group is attached to the second carbon atom. This amino group is protected by a tert-butoxycarbonyl (Boc) group . The Boc group is commonly used in organic synthesis to protect amines .
Synthesis Analysis
The synthesis of Boc-protected amino acids, such as “2-[(Tert-butoxycarbonyl)amino]octanoic acid”, involves the use of amino acid ionic liquids (AAILs). These AAILs are prepared from commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular formula of “2-[(Tert-butoxycarbonyl)amino]octanoic acid” is C9H17NO4 . The InChI and SMILES strings, which provide a text representation of the molecule’s structure, are also available .Chemical Reactions Analysis
Boc-protected amino acids have been used in peptide synthesis . For example, they have been used in the synthesis of dipeptides . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .Physical And Chemical Properties Analysis
The molecular weight of “2-[(Tert-butoxycarbonyl)amino]octanoic acid” is 203.24 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Scientific Research Applications
Comprehensive Analysis of 2-[(Tert-butoxycarbonyl)amino]octanoic Acid Applications
2-[(Tert-butoxycarbonyl)amino]octanoic acid, often abbreviated as Boc-Amino-Octanoic acid, is a protected form of amino acid used extensively in peptide synthesis and other areas of organic chemistry. Below is a detailed analysis of its unique applications across various scientific research fields.
Peptide Synthesis
Boc-Amino-Octanoic acid: serves as a building block in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group protects the amino functionality during the coupling of amino acids to form peptides. This protection is crucial to prevent unwanted side reactions and to ensure the correct sequence of amino acids in the final peptide chain .
Ionic Liquid Formation
The compound is used to create Boc-protected amino acid ionic liquids (Boc-AAILs) . These ionic liquids are valuable in organic synthesis, acting as solvents or reagents that can dissolve a wide range of materials, enhance reaction rates, and increase product yields. They are particularly useful in the synthesis of dipeptides, providing a controlled environment for peptide bond formation .
Mechanism of Action
Target of Action
It’s worth noting that this compound belongs to the class of organic compounds known as indole-3-acetic acid derivatives , which are known to interact with various targets in the body.
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is a commonly used protective group for amino groups in peptide synthesis . It’s stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It’s deprotected under acidic conditions commonly with trifluoroacetic acid .
Biochemical Pathways
Boc-protected amino acids have been used in the synthesis of peptides , suggesting that they may play a role in protein synthesis and related biochemical pathways.
Result of Action
Boc-protected amino acids have been used in peptide synthesis , suggesting that they may play a role in the formation of proteins and peptides in the body.
Action Environment
It’s known that boc-protected amino acids are stable under basic hydrolysis conditions and catalytic reduction conditions . They are also inert against various nucleophiles , suggesting that they may be stable in a variety of environmental conditions.
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJIJHNIIQRRGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617926 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butoxycarbonyl)amino]octanoic acid | |
CAS RN |
14676-00-7 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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